molecular formula C25H18FNOS B2601984 4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-79-1

4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2601984
CAS No.: 866133-79-1
M. Wt: 399.48
InChI Key: NQCZVNAFWZTWBH-SDNWHVSQSA-N
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Description

4-[(E)-2-(4-Fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It belongs to the thieno[3,2-c]quinoline class of heterocyclic compounds, which are recognized as versatile scaffolds in medicinal chemistry due to their structural similarity to biologically active molecules . The core thienoquinoline structure is a privileged framework known to exhibit a range of biological activities . Specifically, derivatives of thieno[3,2-c]quinoline have been reported to possess significant broad-spectrum antibacterial activity against various strains of gram-positive and gram-negative bacteria, with some analogs also demonstrating remarkable antifungal properties . The strategic incorporation of a (E)-2-(4-fluorophenyl)ethenyl group at the 4-position and a phenoxy group at the 6-position is of particular interest. This molecular architecture suggests potential for investigating structure-activity relationships (SAR), especially in the context of interactions with biological targets where the fluorophenyl and styryl motifs are often associated with enhanced binding affinity and metabolic stability . Consequently, this compound serves as a valuable chemical intermediate and a key candidate for researchers exploring new pharmacologically active agents, particularly in the development of novel anti-infective and anticancer therapies .

Properties

IUPAC Name

4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNOS/c26-18-12-9-17(10-13-18)11-14-22-20-15-16-29-25(20)21-7-4-8-23(24(21)27-22)28-19-5-2-1-3-6-19/h1-14H,15-16H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCZVNAFWZTWBH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a cyclization reaction involving a suitable thiophene derivative and an aniline derivative under acidic or basic conditions.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a halogenated precursor reacts with a styrene derivative in the presence of a palladium catalyst.

    Substitution with the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thienoquinoline core.

    Attachment of the Phenoxy Group: The phenoxy group can be attached via an etherification reaction, where a phenol derivative reacts with the thienoquinoline core in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives such as dihydroquinolines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens, nitro groups, or alkyl groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nitro compounds, alkyl halides, suitable solvents (e.g., dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can lead to a variety of substituted thienoquinoline derivatives.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Studies indicate that thienoquinoline derivatives exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines, including pancreatic cancer cells. For instance, a derivative related to this compound demonstrated efficacy in reducing tumor volume in vivo models .
  • Antiviral Activity
    • Research has highlighted the potential of quinoline derivatives in targeting viral infections. The compound's structural features may contribute to its ability to inhibit viral replication pathways, making it a candidate for further exploration as an antiviral agent .
  • Enzyme Inhibition
    • The compound has shown promise as an inhibitor of certain enzymes involved in disease progression. For example, it has been tested against reverse transcriptase enzymes associated with HIV, demonstrating significant inhibitory effects .

Case Studies

  • Pancreatic Cancer Cell Migration Inhibition
    • A study evaluated the effects of a thienoquinoline derivative on pancreatic cancer cell migration. Results indicated that treatment led to a significant reduction in migratory capacity, suggesting potential for metastasis prevention .
  • HIV Reverse Transcriptase Inhibition
    • In vitro assays demonstrated that the compound effectively inhibited HIV reverse transcriptase at low micromolar concentrations. This positions it as a viable lead for further drug development in HIV therapies .

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The thieno[3,2-c]quinoline scaffold is shared among analogs, but substituent variations significantly influence properties:

Compound Name Key Substituents Core Structure Biological Activity (if reported)
Target Compound 4-(4-Fluorophenyl ethenyl), 6-phenoxy Dihydrothieno[3,2-c]quinoline Antiproliferative (inferred)
4-{(E)-2-[4-(Benzyloxy)phenyl]ethenyl}-6-phenoxy analog 4-(Benzyloxyphenyl ethenyl), 6-phenoxy Dihydrothieno[3,2-c]quinoline Not reported
4-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-8-phenoxy analog 4-(2,4-Dichlorophenyl ethenyl), 8-phenoxy Dihydrothieno[3,2-c]quinoline Not reported
Compounds 6a–e and 7a–e Variable substituents (e.g., halides, methoxy) Thieno[3,2-c]quinoline High RET kinase affinity (DAS: 0.75–0.89)
Key Observations:
  • Positional Isomerism: The 8-phenoxy analog differs from the target compound’s 6-phenoxy group.
  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may enhance π-π stacking and metabolic stability compared to dichlorophenyl (higher lipophilicity) or benzyloxy (bulkier, less electronegative) analogs .
  • Biological Activity: Compounds with the thieno[3,2-c]quinoline core (e.g., 6a–e) exhibit antiproliferative activity against RET-dependent cancers, suggesting the scaffold’s critical role in kinase inhibition .

Physicochemical Properties

Property Target Compound 8-Phenoxy Dichlorophenyl Analog Benzyloxy Analog
Molecular Weight ~437.5 g/mol (calc.) 450.38 g/mol ~529.6 g/mol (benzyloxy addition)
LogP (Predicted) ~4.5 (moderate lipo.) ~5.2 (higher due to Cl) ~5.8 (bulky benzyloxy)
Solubility Low (hydrophobic) Very low Very low
Planarity Moderately planar Less planar (8-phenoxy) Similar to target
Key Observations:
  • The dichlorophenyl analog’s higher molecular weight and logP suggest reduced aqueous solubility, which may limit bioavailability .

Biological Activity

The compound 4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a novel synthetic derivative with potential therapeutic applications, particularly in oncology. Its structure suggests it may interact with various biological targets, primarily in cancer treatment. This article reviews its biological activity based on recent studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships.

Chemical Structure

The compound's chemical structure is characterized by a thienoquinoline core with a phenoxy group and a fluorinated ethylene side chain. This unique configuration may influence its biological properties.

Antiproliferative Effects

Recent investigations have demonstrated that derivatives of thienoquinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the phenyl and quinoline moieties can enhance the activity against specific kinases associated with tumor growth.

  • c-Met Kinase Inhibition :
    • Compounds similar to This compound have been evaluated for their inhibitory effects on c-Met kinase. A derivative was reported to have an IC50 value of 0.59 nM against c-Met, indicating potent inhibition which correlates with reduced cancer cell proliferation in vitro .
  • Cancer Cell Lines Tested :
    • The compound has been tested against several human cancer cell lines including:
      • A549 (lung cancer)
      • H460 (lung cancer)
      • HT-29 (colon cancer)
      • MKN-45 (gastric cancer)
      • U87MG (glioblastoma)
    • Results indicated that most derivatives exhibited moderate to excellent antiproliferative activity across these cell lines .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Tyrosine Kinase Inhibition : By inhibiting receptor tyrosine kinases like c-Met, the compound may disrupt signaling pathways essential for tumor growth and metastasis.
  • Apoptotic Induction : Some studies suggest that thienoquinoline derivatives can induce apoptosis in cancer cells through modulation of BCL-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. Key findings include:

  • Substituent Variations : The presence of electron-withdrawing groups such as fluorine at specific positions on the phenyl ring enhances biological activity.
  • Linker Modifications : Variations in the linker connecting the quinoline and phenoxy groups can significantly affect both potency and selectivity towards different cancer types .

Case Studies

Several case studies illustrate the potential of thienoquinoline derivatives:

  • Study 1 : A series of compounds were synthesized and evaluated for their antiproliferative effects against A549 and HT-29 cell lines. The most potent compound showed over 80% inhibition at low micromolar concentrations.
  • Study 2 : Another investigation focused on the pharmacokinetics and toxicity profiles of these compounds in vivo, demonstrating favorable absorption and low toxicity at therapeutic doses.

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